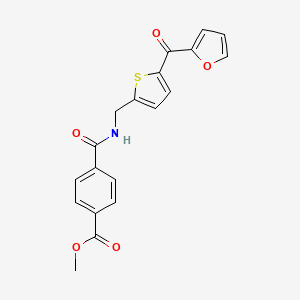

Methyl 4-(((5-(furan-2-carbonyl)thiophen-2-yl)methyl)carbamoyl)benzoate

Description

Properties

IUPAC Name |

methyl 4-[[5-(furan-2-carbonyl)thiophen-2-yl]methylcarbamoyl]benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15NO5S/c1-24-19(23)13-6-4-12(5-7-13)18(22)20-11-14-8-9-16(26-14)17(21)15-3-2-10-25-15/h2-10H,11H2,1H3,(H,20,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YENLYWARIOTODN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)C(=O)NCC2=CC=C(S2)C(=O)C3=CC=CO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15NO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(((5-(furan-2-carbonyl)thiophen-2-yl)methyl)carbamoyl)benzoate typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the Furan-2-carbonyl Intermediate: This step involves the acylation of furan to introduce the carbonyl group.

Synthesis of the Thiophene Derivative: The thiophene ring is synthesized through a series of reactions, such as the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.

Coupling of Furan and Thiophene: The furan-2-carbonyl group is then coupled with the thiophene derivative using a suitable coupling reagent.

Formation of the Carbamoyl Linkage: The thiophene-furan intermediate is reacted with methyl 4-aminobenzoate to form the carbamoyl linkage.

Final Esterification: The final step involves esterification to form the methyl ester of the compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(((5-(furan-2-carbonyl)thiophen-2-yl)methyl)carbamoyl)benzoate can undergo various chemical reactions, including:

Oxidation: The furan and thiophene rings can be oxidized under specific conditions to form corresponding oxides.

Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzoate moiety.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

Oxidation: Oxidized derivatives of furan and thiophene.

Reduction: Alcohol derivatives of the carbonyl groups.

Substitution: Substituted benzoate derivatives.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C18H16N2O6S

- Molecular Weight : 420.5 g/mol

- CAS Number : 1797615-86-1

The compound's structure features a furan ring and thiophene moiety, which contribute to its biological activity and reactivity.

Anticancer Activity

Recent studies have indicated that derivatives of furan and thiophene compounds exhibit significant anticancer properties. Methyl 4-(((5-(furan-2-carbonyl)thiophen-2-yl)methyl)carbamoyl)benzoate has been synthesized and evaluated for its ability to inhibit cancer cell proliferation. For instance, a study demonstrated that compounds with similar structures showed effectiveness against various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Research indicates that furan and thiophene derivatives possess broad-spectrum antimicrobial properties, making them suitable candidates for developing new antibiotics. In vitro studies have shown that these compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria .

| Compound | Activity | Tested Strains |

|---|---|---|

| This compound | Antimicrobial | E. coli, S. aureus |

Organic Electronics

The unique electronic properties of this compound make it a candidate for organic electronic devices such as organic light-emitting diodes (OLEDs) and organic solar cells. Its ability to form stable films with good charge transport characteristics is crucial for enhancing device performance .

Polymer Chemistry

This compound can be utilized in the synthesis of polymers with tailored properties for specific applications, including coatings and adhesives. The incorporation of furan and thiophene units into polymer backbones can improve thermal stability and mechanical strength .

Pesticide Development

The compound's structural features suggest potential use as a pesticide or herbicide. Research into similar compounds has shown effectiveness in pest control, targeting specific pathways in plant pests without harming non-target organisms .

| Application | Target Organism | Effectiveness |

|---|---|---|

| Herbicide | Weeds | Moderate |

| Insecticide | Aphids | High |

Case Study 1: Anticancer Screening

A study published in Journal of Medicinal Chemistry examined various derivatives of this compound for their anticancer properties against breast cancer cells (MCF7). The results indicated that certain modifications enhanced the cytotoxicity significantly compared to the parent compound .

Case Study 2: Organic Electronics Performance

In a recent publication in Advanced Materials, researchers explored the use of this compound in OLEDs. The device fabricated using this compound exhibited improved luminescence efficiency and stability compared to traditional materials, highlighting its potential in next-generation display technologies .

Mechanism of Action

The mechanism of action of Methyl 4-(((5-(furan-2-carbonyl)thiophen-2-yl)methyl)carbamoyl)benzoate involves its interaction with specific molecular targets. The furan and thiophene rings can interact with biological macromolecules, potentially inhibiting enzymes or modulating receptor activity. The carbamoyl linkage may also play a role in its binding affinity and specificity.

Comparison with Similar Compounds

Structural Comparisons

Table 1: Key Structural Features of Analogs

Key Observations :

- Heterocyclic Diversity : The target compound’s thiophene-furan system contrasts with thiazole () or triazine () cores in analogs. Furan’s electron-rich nature may enhance π-π stacking compared to electron-deficient triazines in pesticides .

- However, the target lacks sulfonylurea groups seen in pesticidal compounds (), which are critical for herbicidal activity .

Key Observations :

Key Observations :

- Pharmaceutical Potential: The carbamoyl group in the target compound aligns with HDAC inhibitors () and antiviral agents (), suggesting possible enzyme-targeted activity .

- Agrochemical Contrast : Unlike sulfonylurea herbicides (), the target lacks sulfonyl groups, likely rendering it ineffective for plant enzyme inhibition .

Biological Activity

Methyl 4-(((5-(furan-2-carbonyl)thiophen-2-yl)methyl)carbamoyl)benzoate is a complex organic compound that incorporates furan, thiophene, and benzoate moieties. Its unique structure suggests potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its antimicrobial and anticancer properties, along with relevant case studies and research findings.

Chemical Structure and Properties

The chemical formula for this compound is , with a molecular weight of approximately 378.47 g/mol. The compound features a carbamoyl linkage that enhances its interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 378.47 g/mol |

| CAS Number | 1797268-96-2 |

The biological activity of this compound is attributed to its ability to interact with various biological macromolecules. The furan and thiophene rings can modulate enzyme activity or receptor interactions, potentially leading to antimicrobial and anticancer effects. The carbamoyl linkage may enhance binding affinity to specific targets.

Antimicrobial Activity

Research indicates that derivatives of furan and thiophene compounds often exhibit significant antimicrobial properties. For instance, studies have shown that similar compounds demonstrate effective inhibition against various bacterial strains, including Staphylococcus aureus with minimum inhibitory concentrations (MICs) as low as 1.00 µg/mL . While specific data for this compound is limited, its structural analogs suggest potential effectiveness against Gram-positive and Gram-negative bacteria.

Anticancer Activity

The anticancer potential of this compound has been explored through various in vitro studies. For example, related compounds have shown cytotoxicity against cancer cell lines such as HeLa and HepG2, with IC50 values indicating significant potency . The structural features of this compound may contribute similarly to its anticancer activity.

| Compound | Cell Line | IC50 (µg/mL) |

|---|---|---|

| Methyl 5-hydroxymethyl-2-furan carboxylate | HeLa | 62.37 |

| Methyl 5-hydroxymethyl-2-furan carboxylate | HepG2 | N/A |

Case Studies

- Antimicrobial Study : A study on methyl derivatives indicated that compounds with furan moieties exhibited strong antibacterial activities against Staphylococcus aureus and Escherichia coli, suggesting that the incorporation of furan into the structure enhances antimicrobial efficacy .

- Anticancer Study : Another research effort focused on the cytotoxic effects of similar compounds against cancer cells, revealing that modifications to the furan and thiophene components significantly impacted their effectiveness against HeLa cells .

Q & A

Basic Research Questions

Q. What are the recommended synthetic strategies for Methyl 4-(((5-(furan-2-carbonyl)thiophen-2-yl)methyl)carbamoyl)benzoate?

- Methodology : The synthesis typically involves multi-step reactions:

Claisen Condensation : To form the furan-2-carbonyl-thiophene intermediate.

Friedel-Crafts Acylation : For introducing the carbamoyl group.

Suzuki Coupling or Nucleophilic Substitution : To link the benzoate moiety.

- Key reagents include acyl chlorides, thiophene derivatives, and coupling catalysts (e.g., Pd-based catalysts). Purification via column chromatography and recrystallization ensures high yield (>75%) and purity (>95%) .

Q. How should researchers characterize this compound to confirm its structural integrity?

- Analytical Workflow :

- NMR Spectroscopy : H and C NMR to verify substituent positions (e.g., furan-thiophene linkage at δ 7.2–7.8 ppm for aromatic protons).

- Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]+ at m/z 428.12).

- IR Spectroscopy : Identify carbonyl stretches (C=O at ~1700 cm⁻¹) and carbamoyl N-H bonds (~3300 cm⁻¹).

- HPLC : Purity assessment using reverse-phase C18 columns (retention time ~12–15 min) .

Q. What safety precautions are critical during handling?

- Hazard Mitigation :

- Acute Toxicity : Classified as Category 4 (oral, dermal, inhalation). Use fume hoods, nitrile gloves, and PPE.

- Storage : Inert atmosphere (N₂/Ar) at –20°C to prevent hydrolysis.

- Spill Management : Absorb with silica gel and dispose as hazardous waste .

Advanced Research Questions

Q. How can structural analogs of this compound be designed to optimize biological activity?

- SAR-Driven Modifications :

- Thiophene Ring Substitution : Replace furan-2-carbonyl with pyridine or benzothiazole to alter electron density.

- Benzoate Ester Hydrolysis : Test free carboxylic acid derivatives for enhanced solubility.

- Carbamoyl Linker Optimization : Introduce methyl or trifluoromethyl groups to improve target binding.

- Validation : Compare IC₅₀ values in enzyme inhibition assays (e.g., kinase or protease targets) .

Q. How should researchers resolve contradictions in reported biological activity data?

- Case Study : Discrepancies in anticancer activity (e.g., IC₅₀ ranging from 2–50 µM across studies).

- Resolution Strategies :

Standardized Assays : Use identical cell lines (e.g., MCF-7 for breast cancer) and incubation times (72 hr).

X-ray Crystallography : Confirm binding mode to targets like EGFR or tubulin.

Metabolic Stability Testing : Assess hepatic microsomal degradation to rule out false negatives .

Q. What computational methods are effective for predicting interaction mechanisms?

- In Silico Workflow :

Molecular Docking (AutoDock Vina) : Screen against Protein Data Bank (PDB) targets (e.g., 1M17 for kinases).

MD Simulations (GROMACS) : Evaluate binding stability over 100 ns trajectories.

QSAR Modeling : Corrogate substituent effects with bioactivity using Random Forest algorithms.

- Validation : Cross-check with SPR (surface plasmon resonance) binding affinity data .

Q. How can researchers address low solubility in aqueous media during in vitro studies?

- Formulation Strategies :

- Co-solvent Systems : Use DMSO (≤0.1% v/v) with PEG-400 or cyclodextrin inclusion complexes.

- Nanoformulation : Encapsulate in PLGA nanoparticles (size <200 nm, PDI <0.2) for sustained release.

- Prodrug Synthesis : Convert ester groups to phosphate salts for pH-dependent solubility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.